molecular formula C24H27NO3 B3941184 2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3941184
M. Wt: 377.5 g/mol
InChI Key: VFBYROKFRKGQQU-UHFFFAOYSA-N
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Description

2-[3-(2,2-Dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of an isoindole core, a phenylpropyl group, and a dimethyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is subsequently eliminated to produce 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-Dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3-(2,2-Dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules and potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique reactivity can be harnessed in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The isoindole core and phenylpropyl group may facilitate binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use, which requires further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,2-Dimethyloxan-4-yl)-3-phenylpropyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of an isoindole core with a dimethyloxane moiety and a phenylpropyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

2-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-24(2)16-18(13-15-28-24)19(17-8-4-3-5-9-17)12-14-25-22(26)20-10-6-7-11-21(20)23(25)27/h3-11,18-19H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYROKFRKGQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
Reactant of Route 6
2-[3-(2,2-DIMETHYLOXAN-4-YL)-3-PHENYLPROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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